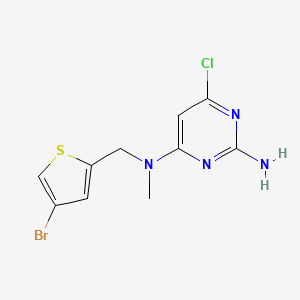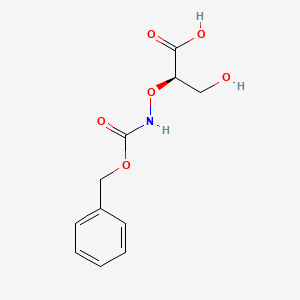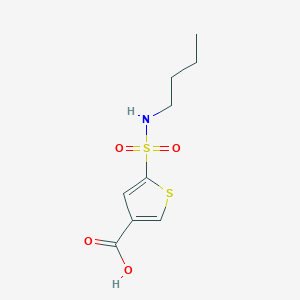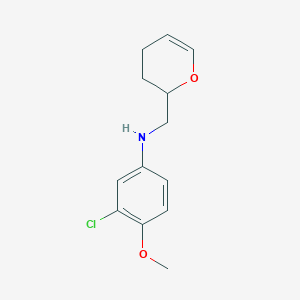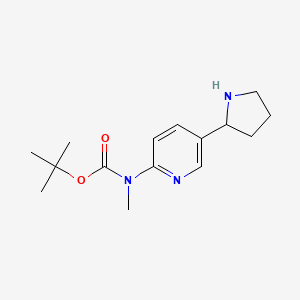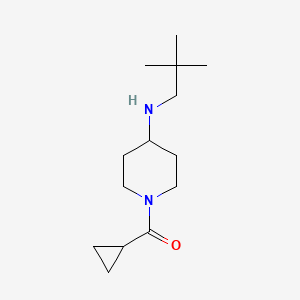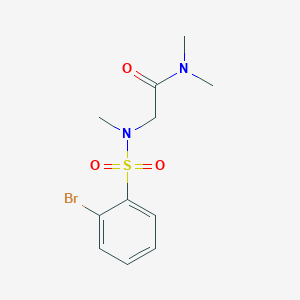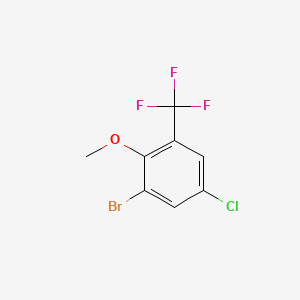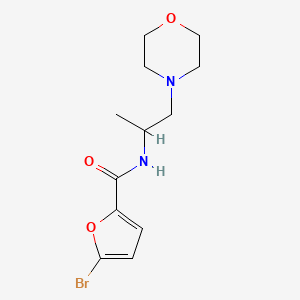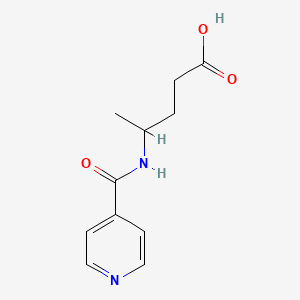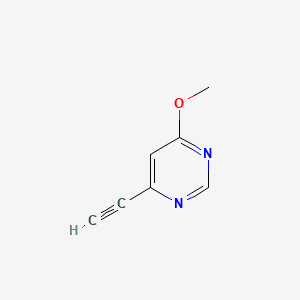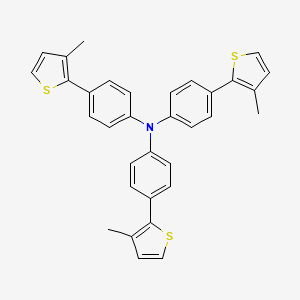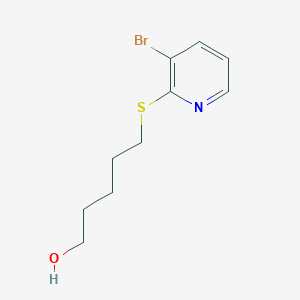
5-((3-Bromopyridin-2-yl)thio)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Bromopyridin-2-yl)thio)pentan-1-ol is an organic compound with the molecular formula C10H14BrNOS. It is a derivative of pyridine, featuring a bromine atom at the 3-position and a thioether linkage connecting the pyridine ring to a pentanol chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromopyridine and 1-pentanethiol.
Thioether Formation: The 3-bromopyridine undergoes a nucleophilic substitution reaction with 1-pentanethiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the thioether linkage.
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-((3-Bromopyridin-2-yl)thio)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: NaH, K2CO3, various nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: De-brominated products
Substitution: Amino or thio-substituted derivatives
Applications De Recherche Scientifique
5-((3-Bromopyridin-2-yl)thio)pentan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol involves its interaction with specific molecular targets. The bromine atom and thioether linkage play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopyridine: A simpler analog without the thioether and pentanol chain.
5-Bromopyridin-2-ol: Contains a hydroxyl group instead of the thioether linkage.
3-Amino-5-bromopyridine: Features an amino group at the 3-position instead of the thioether linkage
Uniqueness
5-((3-Bromopyridin-2-yl)thio)pentan-1-ol is unique due to its combination of a bromopyridine moiety with a thioether-linked pentanol chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C10H14BrNOS |
|---|---|
Poids moléculaire |
276.20 g/mol |
Nom IUPAC |
5-(3-bromopyridin-2-yl)sulfanylpentan-1-ol |
InChI |
InChI=1S/C10H14BrNOS/c11-9-5-4-6-12-10(9)14-8-3-1-2-7-13/h4-6,13H,1-3,7-8H2 |
Clé InChI |
SJAHDWKTQIRCIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)SCCCCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



